2-Mercaptoacetate; propane-1,2,3-triol

Catalog No.
S16115305
CAS No.
M.F
C5H12O5S
M. Wt
184.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Mercaptoacetate; propane-1,2,3-triol

Product Name

2-Mercaptoacetate; propane-1,2,3-triol

IUPAC Name

propane-1,2,3-triol;2-sulfanylacetic acid

Molecular Formula

C5H12O5S

Molecular Weight

184.21 g/mol

InChI

InChI=1S/C3H8O3.C2H4O2S/c4-1-3(6)2-5;3-2(4)1-5/h3-6H,1-2H2;5H,1H2,(H,3,4)

InChI Key

HZZYSSHSLSZPDG-UHFFFAOYSA-N

Canonical SMILES

C(C(CO)O)O.C(C(=O)O)S

2-Mercaptoacetate; propane-1,2,3-triol, commonly known as glycerol-2-mercaptoacetate, is a compound that combines the properties of glycerol (propane-1,2,3-triol) with a mercaptoacetate group. Glycerol is a simple trihydric alcohol with the molecular formula C3H8O3C_3H_8O_3, widely recognized for its role in biological systems and industrial applications. The mercaptoacetate moiety introduces thiol characteristics, which can enhance the reactivity and biological activity of the compound.

Glycerol itself is an important component of triglycerides and phospholipids, serving as a backbone for fats and oils in living organisms. The addition of the mercaptoacetate group can lead to unique chemical behaviors, making this compound of interest in various fields including biochemistry and materials science.

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters, which are significant in the synthesis of biodiesel and other bio-based materials.
  • Thiol-Ene Reactions: The mercapto group can participate in thiol-ene reactions, a type of click chemistry that allows for the formation of polymers or cross-linked networks.
  • Reduction and Oxidation: The thiol group can undergo oxidation to form disulfides, while the hydroxyl groups can be oxidized to carbonyls or further oxidized to carboxylic acids.

Glycerol-2-mercaptoacetate exhibits notable biological activities due to its dual functional groups:

  • Antioxidant Properties: The thiol group can scavenge free radicals, providing protective effects against oxidative stress.
  • Enzyme Inhibition: This compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting cellular processes.
  • Antimicrobial Activity: Similar compounds have shown efficacy against various pathogens, suggesting potential applications in antimicrobial formulations.

Several methods exist for synthesizing glycerol-2-mercaptoacetate:

  • Direct Reaction: A common method involves reacting glycerol with mercaptoacetic acid in the presence of a catalyst under controlled conditions (e.g., heating).
    • Reaction Equation:
    Glycerol+Mercaptoacetic AcidGlycerol 2 Mercaptoacetate+Water\text{Glycerol}+\text{Mercaptoacetic Acid}\rightarrow \text{Glycerol 2 Mercaptoacetate}+\text{Water}
  • Modification of Existing Compounds: Starting from glycerol derivatives or other thioesters can also yield glycerol-2-mercaptoacetate through selective functionalization.
  • Enzymatic Synthesis: Utilizing specific enzymes that catalyze the formation of thioester bonds could provide a more environmentally friendly route.

Glycerol-2-mercaptoacetate has various applications across multiple fields:

  • Pharmaceuticals: Its antioxidant and enzyme-inhibiting properties make it a candidate for drug development.
  • Cosmetics: Used for its moisturizing properties and potential skin benefits due to its ability to scavenge free radicals.
  • Food Industry: As a food additive, it may serve as a preservative or flavor enhancer due to its unique chemical properties.

Research into the interactions of glycerol-2-mercaptoacetate with biological systems is ongoing. Key areas include:

  • Protein Binding: Investigating how this compound interacts with proteins could reveal mechanisms behind its biological activity.
  • Cellular Uptake: Studies on how cells absorb and metabolize this compound can inform its potential therapeutic uses.
  • Synergistic Effects: Evaluating its effects in combination with other compounds may enhance its efficacy in applications such as antimicrobial formulations.

Similar Compounds

Several compounds share structural similarities with glycerol-2-mercaptoacetate, each exhibiting unique properties:

Compound NameStructure TypeNotable Features
Glycerin (Propane-1,2,3-triol)Trihydric AlcoholCommonly used as a moisturizer and solvent
Mercaptoacetic AcidThiol CompoundUsed in organic synthesis and as a reducing agent
1,2,3-TrithiolpropaneTri-thiol CompoundExhibits high reactivity due to multiple thiol groups
1,2-PropanediolDiolSimilar solvent properties but lacks thiols

Glycerol-2-mercaptoacetate stands out due to its combination of hydroxyl and thiol functionalities, enabling diverse reactivity and biological activity not seen in simpler compounds like glycerin or propanediols.

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

184.04054465 g/mol

Monoisotopic Mass

184.04054465 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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